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2-Aminopurine dihydrochloride - 1428126-74-2

2-Aminopurine dihydrochloride

Catalog Number: EVT-1490521
CAS Number: 1428126-74-2
Molecular Formula: C5H7Cl2N5
Molecular Weight: 208.1
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-Aminopurine dihydrochloride is a fluorescent analog of guanosine. It can be used as a fluorescence probe for nucleic acid structure and dynamics . It base pairs with cytosine in a wobble configuration or with thymine in a Watson–Crick geometry .

Synthesis Analysis

A fundamentally new synthetic approach to the synthesis of 2-aminopurine has been developed. It consists in the combination of the creation of a condensed polyazotic heterocyclic tetrazolopyrimidine structure, its transformation into triaminopyrimidine, and its subsequent cyclization into 2-aminopurine .

Molecular Structure Analysis

2-Aminopurine is a fluorescent analog of guanosine and adenosine that is used as a site-specific probe of nucleic acid structure and dynamics . It base pairs with cytosine in a wobble configuration or with thymine in a Watson–Crick geometry .

Chemical Reactions Analysis

Mechanistic details of hydroxyl radical (●OH) mediated oxidations of 2-aminopurine (2AP) in aqueous phase have been established in this study via a combination of DFT calculations and end product analyses .

Future Directions
  • Improved Fluorescent Base Analogs: Despite its widespread use, 2-aminopurine has some limitations, such as its relatively low quantum yield in duplex DNA. [] Future research could focus on developing new fluorescent base analogs with improved properties, such as higher brightness, longer lifetimes, and enhanced environmental sensitivity. [, ]

  • Expanding Biosensor Applications: The development of novel 2-aminopurine-based biosensors for various analytes, including small molecules, proteins, and nucleic acids, holds great promise. [, , ] Future research could explore the design of aptamers or other biorecognition elements that can be coupled with 2-aminopurine to create highly sensitive and selective biosensors.

2-Aminopurine

  • Compound Description: 2-Aminopurine (2AP) is a fluorescent adenine analog widely used as a probe of DNA and RNA structure and dynamics. It base pairs with thymine, mimicking adenine, without significant structural disruption. [, , , , , , , ] It exhibits environmentally sensitive fluorescence, particularly susceptible to quenching via stacking interactions with neighboring bases. [, , , , , ] This sensitivity enables its use in studying DNA-protein interactions, conformational changes, and base flipping. [] The exact mechanisms behind 2AP fluorescence quenching are still being investigated, with potential explanations including charge transfer, ground-state complex formation, and conical intersections. [, , , ]

Adenine

  • Compound Description: Adenine is a canonical purine nucleobase found in DNA and RNA, forming a base pair with thymine via two hydrogen bonds. [, ] Unlike 2-aminopurine, adenine exhibits minimal fluorescence. []
  • Relevance: Adenine is a structural isomer of 2-Aminopurine dihydrochloride, differing only in the position of the exocyclic amine group. This subtle change leads to significant differences in their photophysical properties. []

2-Methoxy-6-chloro-9-(3-[ethyl-2-chloroethyl] aminopropylamino) acridine dihydrochloride (ICR-170)

  • Compound Description: ICR-170 is a monofunctional alkylating agent derivative of acridine. [] Studies in Neurospora crassa have shown that ICR-170 induces mutations, specifically purple adenine (ad-3) mutants. [] These mutations, induced by ICR-170, primarily arise from intragenic alterations and exhibit distinct characteristics compared to those induced by other mutagens like X-rays, nitrous acid, and 2-aminopurine. []
  • Relevance: This compound is mentioned alongside 2-Aminopurine dihydrochloride in a study exploring mutagenic agents in Neurospora crassa. [] Although structurally dissimilar to 2-aminopurine, both compounds are grouped under the category of mutagens and their effects are compared in the study.

2,6-Diaminopurine

  • Compound Description: 2,6-Diaminopurine (Z) is a naturally occurring adenine analog found in bacteriophages, where it substitutes adenine in their genetic code. [] It has minimal mutagenic potential but exhibits strong inhibitory effects on transcription, suggesting a role in transcriptional regulation. [] Human cells can remove 2,6-diaminopurine through transcription-coupled nucleotide-excision repair (TC-NER). []
  • Relevance: 2,6-Diaminopurine is structurally similar to 2-Aminopurine dihydrochloride, with both containing an amine group at the 2-position of the purine ring. Their effects on transcription are compared, highlighting differences in their biological activities despite structural similarities. []

Pyrrolocytosine

  • Compound Description: Pyrrolocytosine (PC) is a fluorescent cytosine analog used as a probe for local structure in nucleic acids, similar to 2-aminopurine. [] Its fluorescence properties are sensitive to changes in nucleic acid conformation, particularly helix formation. [] Computational studies suggest that pyrrolocytosine, when paired with guanine, might undergo double proton transfer in the excited state, potentially leading to alternative deactivation pathways that influence its fluorescence. []
  • Relevance: Pyrrolocytosine, although structurally different from 2-Aminopurine dihydrochloride, shares a functional similarity as a fluorescent nucleobase analog used to probe nucleic acid structures. Their comparable applications and sensitivity to environmental changes make them relevant in the context of nucleic acid research. []

8-(2-Pyridyl)-2′-deoxyguanosine (2PyG)

  • Compound Description: 2PyG is a highly emissive guanine analog developed as an alternative to traditional fluorescent probes like 2-aminopurine. [] It exhibits superior fluorescence quantum yields within folded nucleic acid structures compared to 2-aminopurine, making it a more sensitive probe for studying DNA/RNA structures and energy transfer processes. [] Unlike 2-aminopurine, 2PyG demonstrates an unusual fluorescence recovery at high guanosine monophosphate (GMP) concentrations, possibly mimicking the dense nucleobase environment within folded nucleic acids. []
  • Relevance: 2PyG is often compared to 2-Aminopurine dihydrochloride in the context of fluorescent base analogs used to investigate nucleic acid structures and dynamics. [] While 2PyG is structurally distinct, its enhanced fluorescence properties and unique behavior in GMP-rich environments highlight its potential as a superior alternative to 2-aminopurine in certain applications.
Overview

2-Aminopurine dihydrochloride is a purine derivative that plays a significant role in biochemical research, particularly in the study of nucleic acids and their interactions. It is classified as a nucleobase analog, which can substitute for adenine in DNA and RNA, affecting the molecular processes of these nucleic acids. This compound is of particular interest due to its ability to induce mutations and its potential applications in genetic studies.

Source and Classification

2-Aminopurine dihydrochloride is synthesized from various precursors, primarily through methods involving the modification of purine structures. It belongs to the class of purines, which are essential components of nucleotides, the building blocks of nucleic acids. The dihydrochloride form indicates that two hydrochloride ions are associated with each molecule of 2-aminopurine, enhancing its solubility in aqueous solutions.

Synthesis Analysis

Methods

The synthesis of 2-aminopurine can be achieved through several methodologies:

  1. Condensation Reactions: A novel synthetic approach involves the condensation of tetrazolopyrimidine structures, followed by cyclization to yield 2-aminopurine. This method reduces the number of steps required for synthesis compared to traditional methods, which often involve multiple reactions and purification steps .
  2. Deamination Processes: Another common method includes deamination reactions where 6-chloro-2-aminopurine is treated under specific conditions to remove the amino group, resulting in 2-aminopurine .
  3. Halogenation and Substitution: The halogenation of 2,6-diaminopurine derivatives can also lead to the formation of 2-aminopurine through substitution reactions .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, pH, and concentration of reagents. Characterization techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula for 2-aminopurine dihydrochloride is C5_5H6_6Cl2_2N4_4. The structure consists of a purine ring with an amino group located at the 2-position. The presence of two hydrochloride ions enhances its solubility and stability in solution.

Data

The molecular weight is approximately 195.04 g/mol. The compound exhibits characteristic spectral features in NMR and IR spectroscopy that confirm the presence of amino groups and purine rings.

Chemical Reactions Analysis

Reactions

2-Aminopurine dihydrochloride participates in various chemical reactions:

  1. Base Pairing: In biological systems, it can pair with thymine during DNA replication, leading to mutations if incorporated into nucleic acids.
  2. Nucleophilic Substitution: The amino group can act as a nucleophile in various organic reactions, facilitating further modifications or derivatizations.
  3. Reactivity with Electrophiles: The structure allows for reactions with electrophiles, which can be exploited for synthesizing more complex compounds.

Technical Details

Reactions involving 2-aminopurine often require specific conditions to favor desired pathways while minimizing side reactions. Analytical techniques such as chromatography are used to monitor reaction progress and isolate products.

Mechanism of Action

Process

The mechanism by which 2-aminopurine exerts its effects primarily involves its incorporation into nucleic acids during replication or transcription processes:

  1. Substitution for Adenine: When incorporated into DNA or RNA, it can mispair with cytosine instead of thymine or uracil, leading to mutations upon replication.
  2. Impact on Enzymatic Activity: It can inhibit specific enzymes involved in nucleotide metabolism or DNA repair due to structural similarities with natural substrates.

Data

Studies have shown that 2-aminopurine can significantly increase mutation rates in various organisms when present during DNA replication processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its dihydrochloride form.
  • Melting Point: Generally ranges between 250 °C - 260 °C depending on purity.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • pH Sensitivity: Exhibits changes in solubility based on pH; optimal activity often occurs in neutral to slightly alkaline conditions.
Applications

Scientific Uses

  1. Genetic Research: Used extensively as a mutagen in molecular biology studies to understand DNA repair mechanisms and mutagenesis pathways.
  2. Pharmaceutical Development: Investigated for potential therapeutic applications due to its ability to interfere with nucleic acid function.
  3. Biochemical Assays: Employed in assays for studying enzyme kinetics related to nucleotide metabolism and cellular responses to DNA damage.
Chemical Identity and Synthesis of 2-Aminopurine Dihydrochloride

Structural Characterization and Isomeric Properties

2-Aminopurine dihydrochloride (CAS 76124-64-6) is a salt form of the heterocyclic base 2-aminopurine (2-AP, CAS 452-06-2), with the molecular formula C₅H₅N₅·2HCl and a molecular weight of 208.05 g/mol [5]. The compound exists as a light-yellow to yellow solid under ambient conditions and requires protection from light during storage [1] [5]. Its structural uniqueness arises from the exocyclic amine group at the C2 position of the purine ring, distinguishing it from the C6-aminated adenine (6-aminopurine). This positional isomerism significantly alters electronic distribution, as confirmed by computational studies showing distinct electron density maps around the N1-C2-NH₂ moiety compared to adenine's N1-C6-NH₂ configuration [9].

Table 1: Structural Comparison of 2-Aminopurine and Adenine

Property2-AminopurineAdenine
Exocyclic Amine PositionC2C6
Molecular FormulaC₅H₅N₅C₅H₅N₅
Fluorescence Quantum Yield~0.68 (unquenched)~0.0005
Tautomeric FormsAmino (predominant), IminoAmino, Imino

Tautomerism represents a critical aspect of 2-AP's reactivity. The compound predominantly adopts the amino tautomer (2-AP-NH₂), but can undergo rare transitions to the imino form (2-AP=NH) under physiological conditions. This equilibrium influences hydrogen-bonding patterns: while the amino tautomer pairs canonically with thymine (mimicking adenine), the imino form exhibits ambiguous base-pairing behavior that contributes to its mutagenic potential in DNA replication [8]. X-ray crystallography of oligonucleotides containing 2-AP confirms that the base maintains near-isosteric geometry with adenine, minimizing structural distortion upon incorporation into duplex DNA [1].

Synthetic Pathways for 2-Aminopurine Derivatives

The synthesis of 2-aminopurine derivatives leverages the reactivity of halogenated purine precursors, enabling site-specific functionalization critical for biochemical applications. A representative route to pharmacologically active CDK2 inhibitors involves:

  • Core Modification: THP-protected 2,6-dichloropurine undergoes Suzuki coupling with aryl boronic acids/esters at C6 to introduce aromatic groups [2].
  • Amination: Buchwald-Hartwig coupling installs 3-nitroaniline at C2 using Pd(OAc)₂/Xantphos catalyst, achieving >90% yield [2].
  • Deprotection: Acidic cleavage of the N9-THP group releases the free purine derivative.

For derivatives requiring polar C6 substituents (e.g., compound 11l with nanomolar CDK2 affinity):

  • Boc-protected o/p-bromo benzylamines undergo Miyaura borylation to generate aryl borate esters
  • Sequential Suzuki coupling and Buchwald-Hartwig amination
  • Final deprotection yields target molecules with -NH₂ or -CONH₂ groups at C6 [2]

Table 2: Synthetic Routes for Key 2-Aminopurine Derivatives

CompoundC6 SubstituentC2 SubstituentKey Synthetic StepsCDK2 IC₅₀
5aPhenyl3-NitroanilineSuzuki, Buchwald-Hartwig, deprotection0.31 µM
11cp-Aminobenzyl3-NitroanilineMiyaura borylation, sequential couplings0.11 µM
11lp-Sulfonamidephenyl3-NitroanilineAs above + sulfonylation19 nM

Structure-activity relationship (SAR) studies reveal that polar C6 substituents (e.g., -CONH₂ in 5g, sulfonamide in 11l) enhance CDK2 inhibition by occupying a hydrophilic pocket adjacent to the ATP-binding site, as identified through fragment-centric mapping of the CDK2 crystal structure (PDB: 5NEV) [2]. Conversely, bulky hydrophobic groups (e.g., biphenyl in 11h) or electron-donating alkyl chains (e.g., tert-butyl in 11j) reduce potency due to steric clashes or disrupted polar interactions.

Purification and Analytical Validation Methodologies

Purification of 2-aminopurine derivatives necessitates specialized chromatography due to their polar nature and structural similarity to biological matrix components. Ion-pair reversed-phase HPLC (IP-RP-HPLC) coupled with charged aerosol detection (CAD) provides optimal resolution:

  • Column: CAPCELL PAK C18 AQ (250 × 4.6 mm, 3 µm), stable in 100% aqueous phases [7]
  • Mobile Phase:
  • A: 10 mM HFBA + 10 mM TEA in water (pH 3.0)
  • B: Methanol (gradient: 0→40% B over 30 min)
  • Detection: Corona CAD with power function value (PFV) = 1.00 [7]

This system achieves baseline separation of 2-AP from adenine, guanine, and other purine metabolites within 25 minutes. CAD detection offers advantages over UV for underivatized purines:

  • Universal response for non-volatile analytes
  • No requirement for chromophores
  • Compatibility with mass spectrometry due to volatile ion-pair reagents [7]

Mass spectrometric validation employs high-resolution MS (e.g., LTQ Orbitrap XL) with electrospray ionization in positive mode. For 2-aminopurine dihydrochloride, the [M+H]⁺ ion at m/z 136.0623 (C₅H₆N₅⁺) shows characteristic fragment ions at m/z 119.0358 (loss of NH₃) and 93.0453 (cleavage of imidazole ring) [5] [7]. Purity assessment requires ≥98% homogeneity confirmed by both CAD and integrated UV (260 nm) profiles, with residual solvents quantified by GC-MS per ICH Q3A(R2) guidelines [7].

Comparative Analysis with Native Purine Bases

Fluorescence Properties

2-AP's exceptional fluorescence intensity (quantum yield ≈0.68 in free form) contrasts starkly with adenine's near-zero emission (Φ<0.001). This >1000-fold difference arises from divergent photodeactivation pathways:

  • Adenine: Ultrafast (<1 ps) non-radiative decay via conical intersection between ¹ππ* (La) and ground states [9]
  • 2-AP: Barrier-limited deactivation permitting nanosecond-scale fluorescence (λₑₘ=370 nm, λₑₓ=315 nm) [1] [9]

When incorporated into oligonucleotides, 2-AP emission is quenched 5- to 100-fold depending on local stacking interactions. This environmental sensitivity enables applications including:

  • Quadruplex loop dynamics: Exposed loop positions show 4× higher intensity than stacked regions [3]
  • DNA polymerase fidelity: Real-time monitoring of nucleotide incorporation via fluorescence decay [1]
  • RNA conformational shifts: Tat peptide binding to HIV TAR RNA increases 2-AP(ΔTAR-ap24) fluorescence 11-fold [4]

Table 3: Fluorescence Properties of 2-AP in Structural Contexts

Structural ContextQuantum YieldQuenching FactorApplication
Free in solution0.68Photophysical reference
Duplex DNA (stacked)0.01–0.0515–70×Base stacking assessment
Quadruplex loops0.10–0.203–7×Loop conformation probing
RNA bulge (TAR-ap24 + Tat)0.151.5× (increase)Ligand-induced unfolding

Base-Pairing Behavior and Mutagenicity

While 2-AP predominantly pairs with thymine (like adenine), tautomeric shifts permit rare wobble pairing with cytosine:

  • Amino tautomer (2-AP-NH₂): Forms Watson-Crick pair with T (log K≈3.2)
  • Imino tautomer (2-AP=NH): Pairs aberrantly with C (log K≈1.8) [8]

This dual pairing capacity underlies 2-AP's mutagenicity in E. coli, where it induces:

  • A•T→G•C transitions (frequency: 5.2 × 10⁻⁴ per generation)
  • G•C→A•T transitions (frequency: 1.7 × 10⁻⁴)
  • Occasional transversions at specific sequence contexts [8]

Notably, 2-AP retains mutagenic activity even in recA-deficient strains, confirming its primary mechanism is replication misincorporation rather than error-prone repair [8]. In polymerase studies, 2-APTP incorporation opposite template C occurs at 10⁻³ the rate of canonical T•A pairs, providing a kinetic basis for its transitional mutagenesis [1].

Protein Interaction Profiles

Unlike adenine, 2-aminopurine derivatives exhibit targeted kinase inhibition:

  • CDK2: Compound 11l (C6-sulfonamide derivative) inhibits with IC₅₀=19 nM via H-bond donation to Glu81 and hydrophobic contact with Ile10 [2]
  • PKR: 2-AP dihydrochloride blocks dsRNA-dependent kinase at millimolar levels [5] [6]
  • PITSLREβ1: Inhibited by 2-AP but not by adenine analogs [5]

This selectivity profile underscores the structural advantage of the C2-amino group for binding purine-specific kinase pockets while avoiding broad-spectrum inhibition.

Properties

CAS Number

1428126-74-2

Product Name

2-Aminopurine dihydrochloride

IUPAC Name

7H-purin-2-amine;dihydrochloride

Molecular Formula

C5H7Cl2N5

Molecular Weight

208.1

InChI

InChI=1S/C5H5N5.2ClH/c6-5-7-1-3-4(10-5)9-2-8-3;;/h1-2H,(H3,6,7,8,9,10);2*1H

InChI Key

ZMYNIVFDDGHSJU-UHFFFAOYSA-N

SMILES

C1=C2C(=NC(=N1)N)N=CN2.Cl.Cl

Synonyms

2-AP

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